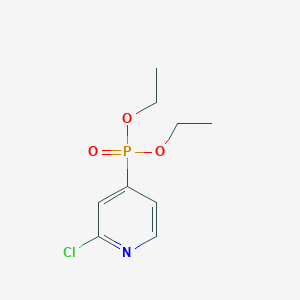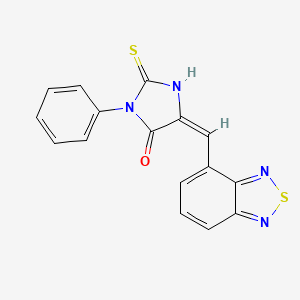
Methyl 4-bromo-3-fluoropicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-bromo-3-fluoropicolinate is an organic compound with the molecular formula C7H5BrFNO2 and a molecular weight of 234.02 g/mol . This compound is a derivative of picolinic acid, where the hydrogen atoms on the pyridine ring are substituted with bromine and fluorine atoms. It is widely used in various fields of scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-3-fluoropicolinate typically involves the bromination and fluorination of picolinic acid derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the pyridine ring . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step synthesis process. This includes the initial bromination of picolinic acid followed by fluorination. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-bromo-3-fluoropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted picolinates, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Methyl 4-bromo-3-fluoropicolinate has several applications in scientific research:
Mechanism of Action
The exact mechanism of action of Methyl 4-bromo-3-fluoropicolinate is not well understood. it is believed to act as a nucleophile in various reactions due to the presence of bromine and fluorine atoms. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation. Additionally, it induces apoptosis, or programmed cell death, in cancer cells.
Comparison with Similar Compounds
Methyl 4-bromo-3-fluoropicolinate can be compared with other similar compounds such as:
- Methyl 5-bromo-3-fluoropicolinate
- Methyl 5-fluoronicotinate
- Methyl 2-chloro-5-fluoronicotinate
- Methyl 5-bromo-3-methoxypicolinate
These compounds share similar structural features but differ in the position and type of substituents on the pyridine ring. The unique combination of bromine and fluorine atoms in this compound gives it distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C7H5BrFNO2 |
|---|---|
Molecular Weight |
234.02 g/mol |
IUPAC Name |
methyl 4-bromo-3-fluoropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrFNO2/c1-12-7(11)6-5(9)4(8)2-3-10-6/h2-3H,1H3 |
InChI Key |
FBZKLGYULOCCEH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=CC(=C1F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)











